Bismuth titanium oxide (Bi4Ti3O12)

説明

Contextualization within Pyrochlore (B1171951) Oxides and Complex Functional Materials

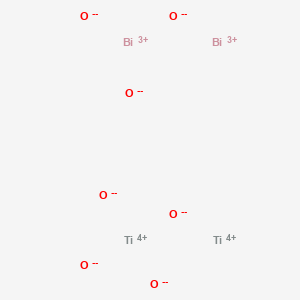

Bismuth titanium oxide crystallizes in the pyrochlore structure, a key detail that dictates many of its properties. sci-hub.seresearchgate.net Pyrochlore oxides are a class of complex functional materials with the general formula A₂B₂O₇. In this structure, the 'A' and 'B' sites are occupied by different cations, which in the case of Bi₂Ti₂O₇ are bismuth (Bi³⁺) and titanium (Ti⁴⁺) respectively. The crystal structure is cubic, belonging to the Fd-3m space group, and is characterized by a network of corner-sharing BO₆ octahedra, with the A cations and the seventh oxygen anion (O') located in the interstices of this framework. sci-hub.se

The pyrochlore structure is notable for its ability to accommodate a wide variety of elements on the A and B sites, which allows for the tuning of its electronic and physical properties. This structural flexibility is a defining feature of complex functional materials, which are materials that possess multiple functionalities, such as ferroelectricity, magnetism, and photocatalytic activity, often coupled together. The specific arrangement of atoms in the Bi₂Ti₂O₇ pyrochlore, particularly the presence of the highly polarizable Bi³⁺ cation with its stereochemically active 6s² lone pair of electrons, is a significant factor in its observed properties.

Significance of Bi₂Ti₂O₇ in Contemporary Materials Science

The significance of Bi₂Ti₂O₇ in modern materials science is multifaceted, stemming from its promising dielectric, ferroelectric, and photocatalytic properties.

Dielectric and Ferroelectric Properties: Bi₂Ti₂O₇ has been investigated for its potential use in electronic components such as capacitors and memory devices due to its relatively high dielectric constant. tandfonline.comtandfonline.comaip.orgcambridge.org Studies on thin films and single crystals have reported varying dielectric constants, often in the range of 118 to 150 at room temperature and a frequency of 100 kHz. tandfonline.comtandfonline.comcambridge.orgaip.org The dielectric loss, a measure of the energy dissipated, has been reported to be as low as 0.07 at the same frequency. tandfonline.comtandfonline.comcambridge.org The potential for ferroelectricity in Bi₂Ti₂O₇ has been a subject of debate in the scientific literature. tandfonline.comcambridge.org Ferroelectric materials exhibit a spontaneous electric polarization that can be reversed by an external electric field, making them suitable for non-volatile memory applications. While some studies have observed ferroelectric-like behavior, others have attributed these observations to the presence of impurity phases, such as Bi₄Ti₃O₁₂. aip.org However, research on thin films has shown evidence of a ferroelectric phase transition. tandfonline.comtandfonline.comcambridge.org

| Property | Value | Conditions | Reference |

|---|---|---|---|

| Dielectric Constant | 118 | 100 kHz | tandfonline.comtandfonline.comcambridge.org |

| Dielectric Loss | 0.07 | 100 kHz | tandfonline.comtandfonline.comcambridge.org |

| Leakage Current Density | 4.06 x 10⁻⁷ A/cm² | at 15 V, 580°C annealed film | tandfonline.comtandfonline.com |

Photocatalytic Activity: A significant area of research for Bi₂Ti₂O₇ is its application as a photocatalyst. sci-hub.sersc.org Photocatalysis is a process where a material, upon absorbing light, generates electron-hole pairs that can drive chemical reactions, such as the degradation of organic pollutants or the splitting of water to produce hydrogen. Bi₂Ti₂O₇ has shown the ability to absorb light in the visible spectrum, which is a desirable characteristic for a photocatalyst as it can utilize a larger portion of the solar spectrum. sci-hub.se The photocatalytic efficiency of Bi₂Ti₂O₇ can be enhanced by forming nanocomposites with other materials, such as silver (Ag) or calcium titanate (CaTiO₃). sci-hub.semdpi.com For instance, an Ag/Bi₂Ti₂O₇ nanocomposite demonstrated a 70% decolorization of methyl orange dye after one hour of visible light irradiation. sci-hub.se

| Material | Pollutant | Light Source | Degradation Efficiency | Time | Reference |

|---|---|---|---|---|---|

| Bi₂Ti₂O₇ Nanoparticles | Methyl Orange | Visible Light (with H₂O₂) | ~70% | 1 hour | sci-hub.se |

| Ag/Bi₂Ti₂O₇ Nanocomposite | Methyl Orange | Visible Light (with H₂O₂) | ~70% | 1 hour | sci-hub.se |

| Bi-Bi₂Ti₂O₇/CaTiO₃ | Nitric Oxide (NO) | Visible Light | 64% | N/A | mdpi.com |

Evolution of Research Perspectives on Bismuth Titanium Oxide Systems

The scientific understanding of bismuth titanium oxide systems has evolved significantly over time. Early research focused on the synthesis and basic characterization of the material, with initial difficulties in preparing phase-pure Bi₂Ti₂O₇. This often led to conflicting reports on its fundamental properties. The thermal instability of the pyrochlore phase was a notable challenge, with decomposition into other bismuth titanate phases, such as Bi₄Ti₃O₁₂, occurring at elevated temperatures. aip.org

More recent research has seen the development of advanced synthesis techniques, such as co-precipitation and chemical solution deposition, which have enabled better control over the stoichiometry and crystallinity of Bi₂Ti₂O₇. tandfonline.comsci-hub.se This has allowed for more reliable characterization of its intrinsic properties. The focus of research has also shifted towards enhancing its functional properties through strategies like doping and the formation of heterostructures. For example, doping with elements like lanthanum has been shown to improve photocatalytic activity. sci-hub.se Furthermore, the creation of composites, such as Bi₂Ti₂O₇/CaTiO₃, has demonstrated a significant enhancement in photocatalytic efficiency for NO removal under visible light. mdpi.com The exploration of nanostructured forms of Bi₂Ti₂O₇, such as nanoparticles and nanorods, has also opened up new avenues for its application, particularly in photocatalysis, by providing a higher surface area for reactions to occur. sci-hub.se

Structure

2D Structure

特性

CAS番号 |

12010-77-4 |

|---|---|

分子式 |

Bi4O12Ti3 |

分子量 |

1171.52 g/mol |

IUPAC名 |

tetrabismuth;dodecakis(oxygen(2-));tris(titanium(4+)) |

InChI |

InChI=1S/4Bi.12O.3Ti/q4*+3;12*-2;3*+4 |

InChIキー |

LEVGIWAPKXUVTE-UHFFFAOYSA-N |

物理的記述 |

Dry Powder |

製品の起源 |

United States |

Synthetic Methodologies for Bismuth Titanium Oxide Bi2ti2o7 Single Phase and Nanostructures

Solution-Based Synthesis Approaches

Solution-based methods offer excellent control over stoichiometry and homogeneity at the atomic level, often enabling the synthesis of nanomaterials with tailored properties at lower temperatures compared to traditional solid-state routes.

Co-precipitation Techniques for Bi2Ti2O7

Co-precipitation is a versatile and straightforward method for synthesizing Bi2Ti2O7 powders. This technique involves the simultaneous precipitation of bismuth and titanium precursors from a solution, ensuring a homogeneous mixture of the constituent metal ions. The process typically utilizes soluble salts of bismuth, such as bismuth nitrate (B79036), and titanium, such as tetrabutyl titanate. electronicsandbooks.comsoton.ac.uk A precipitating agent, often a basic solution like ammonium (B1175870) hydroxide (B78521) or a mixture of sodium hydroxide and ammonium carbonate, is added to the solution of metal precursors to induce the formation of an insoluble precipitate. youtube.com

Key to this method is maintaining a constant pH during precipitation to ensure uniform composition of the precipitate. youtube.com Following precipitation, the resulting solid is typically washed to remove impurities, dried, and then calcined at a specific temperature to form the crystalline Bi2Ti2O7 phase. youtube.comresearchgate.net The calcination temperature is a critical parameter, as it directly influences the crystallinity and phase purity of the final product. researchgate.netelectronicsandbooks.com For instance, stoichiometric Bi2Ti2O7 has been successfully synthesized via a co-precipitation route using H2O2/NH3(aq) solutions of titanium with aqueous bismuth nitrate, with the pure pyrochlore (B1171951) phase forming within a narrow temperature window around 470°C. researchgate.netelectronicsandbooks.comsoton.ac.uk

The co-precipitation method offers several advantages, including its simplicity, rapid preparation time, and the ability to control particle size and composition. youtube.com However, challenges such as the potential for incomplete precipitation and the incorporation of impurities remain. youtube.com

Table 1: Research Findings on Co-precipitation Synthesis of Bi2Ti2O7

| Precursors | Precipitating Agent | Calcination Temperature (°C) | Key Findings |

| Bismuth nitrate, Titanium tetrabutoxide | Ammonium hydroxide | 550 for 16h | Resulted in pure Bi2Ti2O7 pyrochlore phase. researchgate.netscispace.com |

| Bismuth nitrate, Titanium solution in H2O2/NH3(aq) | - | ~470 | Pure pyrochlore phase obtained in a narrow temperature range. researchgate.netelectronicsandbooks.comsoton.ac.uk |

| Bismuth nitrate, Aluminum nitrate | Sodium hydroxide, Ammonium carbonate | ~500 | General method for preparing nickel-aluminum based catalysts, adaptable for Bi2Ti2O7. youtube.com |

Sol-Gel Routes for Bi2Ti2O7 Powders and Thin Films

The sol-gel method is a widely employed chemical solution deposition technique for producing high-purity and homogeneous Bi2Ti2O7 powders and thin films. scientific.netresearchgate.netresearchgate.net This process involves the transition of a system from a liquid "sol" (colloidal solution) into a solid "gel" phase. Typically, metal alkoxides or metal salts are used as precursors, which undergo hydrolysis and condensation reactions to form a three-dimensional network. frontiersin.orgresearchgate.net

For Bi2Ti2O7 synthesis, precursors such as bismuth nitrate and tetrabutyl titanate or bismuth and titanium alkoxides are commonly used. scientific.netresearchgate.net The process often involves dissolving the precursors in a suitable solvent, followed by the addition of a chelating agent like citric acid to control the hydrolysis and condensation rates. researchgate.net The resulting gel is then dried and calcined at elevated temperatures to obtain the crystalline Bi2Ti2O7. The calcination temperature is crucial, with studies showing the formation of the pyrochlore phase at temperatures around 550°C. researchgate.net

The sol-gel method allows for the preparation of Bi2Ti2O7 thin films by techniques such as dip-coating or spin-coating the sol onto a substrate, followed by heat treatment. researchgate.netresearchgate.net For instance, Bi2Ti2O7 thin films have been successfully deposited on silicon wafers, crystallizing into the pyrochlore phase between 600°C and 700°C. researchgate.net This method offers excellent control over the film's stoichiometry and microstructure. scientific.netresearchgate.net

Table 2: Research Findings on Sol-Gel Synthesis of Bi2Ti2O7

| Precursors | Product Form | Calcination/Annealing Temperature (°C) | Key Findings |

| Bismuth nitrate, Tetrabutyl titanate | Nanopowders | - | Produced well-crystallized pyrochlore Bi2Ti2O7 with an average grain size of 30 nm. scientific.net |

| Bismuth chloride, Titanium chloride | Thin Films | 600-700 | Crystallized into the pyrochloric cubic phase Bi2Ti2O7. researchgate.netresearchgate.net |

| Bismuth nitrate, Tetrabutyl titanate, Citric acid | Powders | 550 | Well-crystallized Bi2Ti2O7 powders were synthesized. researchgate.net |

| Bismuth nitrate, Titanium butoxide | Thin Films | 500 | Homogeneous and crack-free Bi2Ti2O7 thin films with strong (111) orientation were prepared. researchgate.net |

Hydrothermal Synthesis Protocols for Bi2Ti2O7 Nanostructures

Hydrothermal synthesis is a powerful method for producing crystalline materials, including Bi2Ti2O7 nanostructures, from aqueous solutions under high temperature and pressure. This technique allows for precise control over the size, morphology, and crystallinity of the resulting product.

In a typical hydrothermal synthesis of Bi2Ti2O7, bismuth and titanium precursors are dissolved in a suitable solvent, often with the aid of a mineralizer such as a strong base (e.g., KOH), and sealed in a Teflon-lined autoclave. mdpi.com The autoclave is then heated to a specific temperature, typically in the range of 160-200°C, for a set duration. mdpi.com Under these conditions, the precursors react to form the desired Bi2Ti2O7 nanostructures. For instance, a one-step hydrothermal method using a KOH solution at 160°C has been employed to synthesize Bi2Ti2O7/CaTiO3 nanocomposites. mdpi.com Another approach involves a solvothermal method using acetone (B3395972) as the solvent, which has been shown to produce uniform spherical particles of pure Bi2Ti2O7. nih.gov

The hydrothermal method offers several advantages, including the ability to produce highly crystalline materials at relatively low temperatures and the potential to control the morphology of the nanostructures by adjusting parameters such as reaction time, temperature, and the type of solvent or mineralizer used.

Table 3: Research Findings on Hydrothermal Synthesis of Bi2Ti2O7

| Precursors | Solvent/Mineralizer | Temperature (°C) | Key Findings |

| (BiNO3)3·5H2O, Tetrabutyl titanate | KOH solution | 160 | A one-step in situ hydrothermal process yielded Bi2Ti2O7/CaTiO3 ternary nanocomposites with high crystallinity. mdpi.com |

| Bismuth nitrate, Tetrabutyl titanate | Acetone | - | A novel acetone solvothermal method produced uniform spherical Bi2Ti2O7 particles. nih.gov |

Solid-State Reaction and Sintering Processes for Bi2Ti2O7 Ceramics

Conventional solid-state reaction is a traditional and widely used method for the synthesis of ceramic materials like Bi2Ti2O7. This method involves the intimate mixing of solid precursors, typically oxides or carbonates of the constituent elements, followed by repeated grinding and high-temperature calcination to promote the diffusion of ions and the formation of the desired compound.

However, the synthesis of phase-pure Bi2Ti2O7 via conventional solid-state methods is known to be challenging due to the high volatility of bismuth oxide at the required reaction temperatures. whiterose.ac.uk This can lead to non-stoichiometry and the formation of secondary phases such as Bi4Ti3O12. whiterose.ac.ukresearchgate.net

Microwave Sintering Techniques for Enhanced Densification

To overcome the limitations of conventional sintering, microwave sintering has emerged as a promising alternative for the densification of Bi2Ti2O7 ceramics. acs.org Microwave sintering utilizes microwave energy to heat the material directly and volumetrically, leading to rapid and uniform heating. This can result in significantly shorter sintering times and lower sintering temperatures compared to conventional methods. youtube.com

The rapid heating rates in microwave sintering can help to suppress grain growth, leading to ceramics with finer microstructures and improved mechanical and electrical properties. Co-precipitation synthesis methods followed by microwave sintering have been successfully utilized to obtain dense, phase-pure Bi2Ti2O7 polycrystalline ceramic pellets. acs.org This combination of techniques allows for better control over the final product's properties.

Control of Stoichiometry and Phase Purity in Bi2Ti2O7 Synthesis

Achieving the correct stoichiometry and high phase purity is paramount in the synthesis of Bi2Ti2O7, as even small deviations can significantly impact its properties. The primary challenge lies in the high volatility of bismuth at elevated temperatures, which can lead to bismuth deficiency and the formation of secondary phases like Bi4Ti3O12. whiterose.ac.ukresearchgate.netdtu.dk

Several strategies are employed to control stoichiometry and phase purity:

Low-Temperature Synthesis Routes: Solution-based methods like co-precipitation and sol-gel allow for the formation of the Bi2Ti2O7 phase at significantly lower temperatures than solid-state reactions, thereby minimizing bismuth loss. electronicsandbooks.comresearchgate.net

Precise Temperature Control: The crystallization of stoichiometric Bi2Ti2O7 is extremely sensitive to temperature. For instance, in a co-precipitation route, the pure pyrochlore phase was only obtained within a narrow temperature range of a few degrees around 470°C. researchgate.netelectronicsandbooks.comsoton.ac.uk A slight increase in temperature can lead to the formation of Bi4Ti3O12 as an impurity. electronicsandbooks.com

Control of Precursor Ratios: In sol-gel and other solution-based methods, precise control over the molar ratio of bismuth and titanium precursors is crucial. An excess of titanium is sometimes used to compensate for potential bismuth loss and to promote the formation of the desired pyrochlore phase. scientific.netresearchgate.net

Novel Hybrid Methods: A novel hybrid solid-state reaction has been developed to control the stoichiometry of Bi4Ti3O12 by trapping bismuth oxide colloids in a stabilized titanium-based sol-gel solution. This approach prevents bismuth evaporation and allows for the synthesis of the pure phase in a single step. dtu.dk

The color of the resulting powder can also be an indicator of phase purity. Phase-pure Bi2Ti2O7 is typically a pale yellow powder, while the presence of impurities like Bi4Ti3O12 can impart a more intense yellow color. whiterose.ac.uk

Addressing Bi₂Ti₂O₇ Metastability and Secondary Phase Formation (e.g., Bi₄Ti₃O₁₂)

Bismuth titanium oxide (Bi₂Ti₂O₇) is a metastable compound, meaning it is not in its most thermodynamically stable state under typical synthesis conditions. This inherent instability often leads to the formation of more stable secondary phases, most notably the Aurivillius phase Bi₄Ti₃O₁₂. nih.govnih.gov The synthesis of pure Bi₂Ti₂O₇ is highly sensitive to temperature. For instance, co-precipitation methods have shown that the pure pyrochlore phase can only be obtained within a narrow temperature window around 470°C. nih.gov

Conventional solid-state synthesis routes are generally unsuitable for producing Bi₂Ti₂O₇ because of its narrow stability window and incongruent melting. rsc.org At temperatures exceeding 650°C, the pyrochlore phase becomes metastable and can transform into other phases, making its isolation difficult. nih.gov The presence of Bi₄Ti₃O₁₂ as an impurity is a common issue and can be challenging to detect with standard laboratory X-ray diffraction (XRD) because its characteristic peaks often overlap with the more intense peaks of the pyrochlore phase. rsc.org The vaporization of bismuth at elevated temperatures can also contribute to the formation of secondary phases.

To circumvent these challenges, researchers have turned to various chemical synthesis techniques that offer better control at lower temperatures. These methods include co-precipitation, sol-gel, and hydrothermal approaches, which facilitate the formation of the desired pyrochlore structure by promoting a homogeneous mixture of precursors. nih.govrsc.orgsci-hub.se For example, co-precipitation synthesis followed by microwave sintering has been successfully used to obtain dense, phase-pure Bi₂Ti₂O₇ ceramic pellets with no evidence of secondary phases. acs.org

Influence of Precursor Chemistry and Reaction Parameters

The choice of starting materials (precursors) and the precise control of reaction parameters are critical in dictating the final phase and morphology of the synthesized bismuth titanate.

Commonly used precursors for Bi₂Ti₂O₇ synthesis include bismuth nitrate (Bi(NO₃)₃·5H₂O) and a titanium source like tetrabutyl titanate (Ti(OC₄H₉)₄) or titanium isopropoxide. sci-hub.secambridge.orgresearchgate.net The solvent system also plays a crucial role. For instance, an acetone solvothermal method using bismuth nitrate and tetrabutyl titanate has been shown to produce pure Bi₂Ti₂O₇ particles. researchgate.net

The reaction parameters must be meticulously controlled to favor the formation of the Bi₂Ti₂O₇ pyrochlore phase over other competing phases.

| Parameter | Influence on Synthesis | Example |

| Temperature | Directly affects phase stability. A narrow window often exists for pure Bi₂Ti₂O₇ formation. | Pure pyrochlore phase obtained around 470°C via co-precipitation. nih.gov Above 650°C, it becomes metastable. nih.gov |

| pH | Affects the hydrolysis and condensation rates of precursors, influencing particle formation. | In a hydrothermal method for Bi₂Ti₂O₇/CaTiO₃, the pH was adjusted to 14 using a KOH solution. mdpi.com |

| Bi/Ti Molar Ratio | Stoichiometry of precursors is crucial. Deviations can lead to secondary phases. | In an acetone solvothermal method, pure Bi₂Ti₂O₇ particles were synthesized with a Bi/Ti molar ratio between 0.4 and 0.8. researchgate.net |

| Synthesis Method | Determines the reaction environment and pathway, impacting crystallinity and morphology. | Co-precipitation, sol-gel, hydrothermal, and solvothermal methods are commonly employed to achieve lower synthesis temperatures and better phase control. nih.govsci-hub.seresearchgate.netcolab.ws |

Wet-chemical routes like the sol-gel and Pechini methods allow for molecular-level mixing of the bismuth and titanium precursors, which can lead to the formation of a pure pyrochlore phase at lower annealing temperatures, such as 550°C.

Fabrication of Low-Dimensional Bi₂Ti₂O₇ Architectures

Controlling the size and shape of Bi₂Ti₂O₇ at the nanoscale is essential for unlocking its potential in various applications. Researchers have developed several methods to fabricate low-dimensional architectures such as nanoparticles, nanowires, and nanotubes.

Nanoparticle Synthesis and Morphological Control

Various synthesis techniques have been adapted to produce Bi₂Ti₂O₇ nanoparticles with controlled morphology. The sol-gel method, using bismuth nitrate and tetrabutyl titanate as precursors, has been used to prepare well-crystallized pyrochlore Bi₂Ti₂O₇ with a spherical shape and an average grain size of about 30 nm. sci-hub.seresearchgate.net

Another effective technique is the acetone solvothermal method, which has yielded uniform spherical Bi₂Ti₂O₇ particles. researchgate.net The co-precipitation method is also widely used, capable of producing nanoparticles with average sizes around 40-60 nm. colab.ws The choice of synthesis route significantly impacts the resulting nanoparticle characteristics. For example, Bi₂Ti₂O₇ nanopowders synthesized via the Pechini method can exhibit a smaller crystallite size and higher specific surface area compared to those made by co-precipitation, which can be advantageous for applications like photocatalysis.

Nanowire and Nanotube Formation Methodologies

One-dimensional (1D) nanostructures like nanowires and nanotubes offer unique properties due to their high aspect ratio and large surface area.

Nanorods and Nanowires: A facile and template-free reverse micelle-based method has been successfully employed to synthesize highly crystalline and pure stoichiometric Bi₂Ti₂O₇ pyrochlore nanorods. rsc.orgcolab.ws This method, which uses an oil-in-water microemulsion, produces nanorods with lengths of 400-500 nm and diameters of 40-50 nm. rsc.orgcolab.ws The process involves preparing hydroxide nanoparticles of bismuth and titanium within the reverse micelles, followed by heat treatment to form the final nanorod structure. rsc.org

Nanotubes: Bi₂Ti₂O₇ nanotubes have been fabricated using a sol-gel technique coupled with an alumina (B75360) template. cambridge.org In this method, a sol containing bismuth and titanium precursors is introduced into the pores of an anodized alumina (AAO) template. After heat treatment to form the crystalline phase, the alumina template is selectively dissolved, typically in a NaOH solution, to release the Bi₂Ti₂O₇ nanotubes. cambridge.org This process yields smooth and uniform nanotubes with diameters ranging from 180 to 330 nm and lengths of 7 to 12 µm. cambridge.org

Heterostructured Composites Involving Bi₂Ti₂O₇ (e.g., Bi₂Ti₂O₇/TiO₂, Bi₂Ti₂O₇/CaTiO₃)

Creating heterostructures by combining Bi₂Ti₂O₇ with other functional materials is a key strategy to enhance its properties for specific applications, particularly in photocatalysis.

Bi₂Ti₂O₇/TiO₂: A common approach to synthesize Bi₂Ti₂O₇/TiO₂ heterostructures is through a two-step process involving electrospinning and a subsequent hydrothermal reaction. nih.govnih.govresearchgate.net First, TiO₂ submicron fibers are fabricated via electrospinning. Then, these fibers are used as a substrate for the in-situ growth of Bi₂Ti₂O₇ nanosheets via a hydrothermal method. nih.govnih.govresearchgate.net This results in a hierarchical structure where Bi₂Ti₂O₇ nanosheets are grown on the surface of the TiO₂ fibers. nih.govresearchgate.net Another route is a simple solvothermal method where precursors for both components are reacted together, sometimes in the presence of reduced graphene oxide (RGO) to form a ternary composite. sci-hub.se

Bi₂Ti₂O₇/CaTiO₃: Bi₂Ti₂O₇/CaTiO₃ nanocomposites have been synthesized using a one-step in-situ hydrothermal method. mdpi.com This process involves preparing a TiO(OH)₂ hydrogel, which is then mixed with calcium and bismuth nitrate precursors in a KOH solution. The mixture is then subjected to a hydrothermal reaction at 160°C to form the crystalline Bi₂Ti₂O₇/CaTiO₃ composite. mdpi.com

The table below summarizes the synthesis methods for these heterostructures.

| Heterostructure | Synthesis Method | Key Process Steps | Resulting Morphology |

| Bi₂Ti₂O₇/TiO₂ | Electrospinning + Hydrothermal | 1. Fabricate TiO₂ fibers via electrospinning. 2. Grow Bi₂Ti₂O₇ nanosheets on fibers via hydrothermal reaction. nih.govnih.gov | Bi₂Ti₂O₇ nanosheets on TiO₂ submicron fibers. nih.govresearchgate.net |

| Bi₂Ti₂O₇/TiO₂/RGO | Solvothermal | Mix precursors (Bi(NO₃)₃·5H₂O, Ti(C₄H₉O)₄) with GO in a glycerol/ethanol solution, followed by solvothermal reaction. sci-hub.se | Spherical Bi₂Ti₂O₇/TiO₂ nanoparticles loaded on RGO sheets. sci-hub.se |

| Bi₂Ti₂O₇/CaTiO₃ | One-Step Hydrothermal | Prepare TiO(OH)₂ hydrogel, add Ca(NO₃)₂ and Bi(NO₃)₃, adjust pH with KOH, and heat treat. mdpi.com | Crystalline nanocomposite. mdpi.com |

Crystallographic and Atomic Structure Analysis of Bismuth Titanium Oxide Bi2ti2o7

Pyrochlore (B1171951) Structure (Fd-3m Space Group) Elucidation

Bismuth titanium oxide crystallizes in the cubic pyrochlore structure, which is described by the Fd-3m space group. researchgate.net This structure is a superstructure of the fluorite (CaF2) structure, with an ordered arrangement of cations and anion vacancies. The general formula for pyrochlores is A2B2O7, where A and B are metal cations. In the case of Bi2Ti2O7, the A-site is occupied by bismuth (Bi³⁺) and the B-site by titanium (Ti⁴⁺).

The pyrochlore structure can be visualized as two interpenetrating networks: a (Bi2O') network and a (Ti2O6) network. The titanium cations are octahedrally coordinated by six oxygen anions, forming a stable framework of corner-sharing TiO6 octahedra. The bismuth cations and the remaining seventh oxygen anion (often denoted as O') reside in the channels of this framework.

Several studies have confirmed the Fd-3m space group for Bi2Ti2O7 through techniques like X-ray diffraction (XRD) and neutron diffraction. researchgate.net Density functional theory (DFT) calculations have also been employed to simulate the XRD pattern, which shows good agreement with experimental data, further validating the pyrochlore crystal structure. utoledo.edu

The lattice parameter of the cubic unit cell of Bi2Ti2O7 is a key structural parameter that has been determined by various experimental and theoretical methods. Precise lattice parameter determination is crucial for understanding the effects of synthesis conditions, doping, and non-stoichiometry on the crystal structure.

Experimental determinations of the lattice parameter for Bi2Ti2O7 are typically in the range of 10.3 to 10.4 Å. For instance, a study using neutron and X-ray diffraction reported a lattice parameter of a = 10.329 Å. researchgate.net Theoretical calculations using density functional theory have yielded similar values. researchgate.net

The lattice parameter can be influenced by several factors. For example, the introduction of dopants on either the A-site or B-site can lead to variations in the lattice parameter depending on the ionic radii of the substituent ions. Furthermore, non-stoichiometry, which involves an excess or deficiency of certain elements, can also cause changes in the lattice parameter. The creation of oxygen vacancies, for instance, can lead to a shift in XRD peak positions, indicating a change in the unit cell dimensions. researchgate.net

Table 1: Reported Lattice Parameters for Bismuth Titanium Oxide (Bi2Ti2O7)

| Method | Lattice Parameter (a) in Å | Reference |

|---|---|---|

| Neutron and X-ray Diffraction | 10.329 | researchgate.net |

| Density Functional Theory | Matches experimental values | researchgate.netutoledo.edu |

The pyrochlore structure of Bi2Ti2O7 is characterized by distinct cationic and anionic sublattices. The B-site cations (Ti⁴⁺) and six of the seven oxygen anions form a stable [Ti2O6]⁴⁻ framework of corner-shared octahedra. This framework provides the structural integrity of the compound.

The A-site cations (Bi³⁺) and the seventh oxygen anion (O') are located in the interstitial spaces of the [Ti2O6]⁴⁻ framework. The Bi³⁺ cations are coordinated by eight oxygen anions in a distorted scalenohedral arrangement. The O' anions are tetrahedrally coordinated by four Bi³⁺ cations. This arrangement of the A-site cations and the O' anions forms a separate, interpenetrating [Bi2O']⁴⁺ network. The pyrochlore structure can therefore be described as two interpenetrating networks of A2O' and B2O6. researchgate.net

The ordering of the cations on the A and B sites is a defining feature of the pyrochlore structure. However, a degree of cation mixing, or anti-site defects (where A cations occupy B sites and vice versa), can occur. The formation energy for these anti-site defects in pyrochlores is generally low compared to other oxide structures like perovskites. researchgate.net

Positional Disorder and Cationic Displacements in Bi2Ti2O7

A significant feature of the Bi2Ti2O7 structure is the presence of positional disorder, particularly involving the bismuth cations and the O' anions. This disorder manifests as static displacements of these ions from their ideal crystallographic positions. nih.gov

This displacive disorder is a common characteristic of pyrochlores where the A-site is occupied by a cation with a stereochemically active lone pair of electrons, such as Bi³⁺. researchgate.net Studies have shown that both the Bi and O' sites exhibit this static displacive disorder. researchgate.net

The 6s² lone pair of electrons on the Bi³⁺ cation plays a crucial role in the structural distortions observed in Bi2Ti2O7. This lone pair is stereochemically active, meaning it occupies a significant volume of space and influences the local coordination environment of the bismuth ion. rsc.orgsfu.ca

The concept of geometric frustration is relevant to understanding the structural behavior of pyrochlores like Bi2Ti2O7. nih.govaps.orgaps.orgrsc.org Geometric frustration arises when competing interactions in a system cannot all be satisfied simultaneously due to the geometry of the lattice. aps.org

In the context of Bi2Ti2O7, the tetrahedral arrangement of the A-site cations (and O' anions) can be considered a frustrated lattice. nih.gov The displacement of the bismuth atoms can be viewed in terms of the frustration of this tetrahedral lattice that accommodates them. nih.gov The inability to satisfy all bonding requirements simultaneously can lead to a degenerate ground state, which can manifest as positional disorder. The competition between the long-range electrostatic forces and the short-range forces dictated by the lone pair stereochemistry contributes to this frustration.

Defect Chemistry and Non-Stoichiometry in Bi2Ti2O7 Systems

The defect chemistry of Bi2Ti2O7 is complex and allows for a range of non-stoichiometric compositions. researchgate.netic.ac.ukrsc.orgrsc.org The pyrochlore structure can accommodate a significant density of defects, including cation and anion vacancies, interstitials, and anti-site defects. researchgate.net

Non-stoichiometry can be induced by varying the Bi/Ti ratio during synthesis. For instance, an excess of bismuth oxide can lead to the formation of bismuth-rich phases or the incorporation of excess bismuth into the pyrochlore structure, compensated by the formation of titanium vacancies or oxygen interstitials. Conversely, a deficiency of bismuth can result in the formation of bismuth vacancies.

The ability of the pyrochlore structure to accommodate non-stoichiometry is crucial for tuning its properties. For example, the introduction of defects can significantly influence the ionic and electronic conductivity of the material. Oxygen vacancies, in particular, are known to play a key role in the ionic conductivity of many oxide materials. In titanate pyrochlores, the addition of excess A-site cations can lead to the creation of oxygen vacancies to maintain charge neutrality. researchgate.net

Bismuth and Oxygen Vacancy Characterization

The synthesis and characterization of Bismuth Titanium Oxide (Bi₂Ti₂O₇) are often complicated by difficulties in achieving perfect stoichiometry. researchgate.netresearchgate.net Studies have shown that synthesized single-phase Bi₂Ti₂O₇ frequently exhibits bismuth deficiency and an excess of titanium, which inherently leads to the formation of point defects such as bismuth and oxygen vacancies. researchgate.net Oxygen vacancies (Vo) are among the most common defects found in semiconductor materials like Bi₂Ti₂O₇ and significantly influence their electronic and optical properties. researchgate.net

Several analytical techniques are employed to characterize these vacancies.

X-ray Photoelectron Spectroscopy (XPS): This technique is used to analyze the chemical state of the constituent elements. The O 1s spectrum, for instance, can distinguish between oxygen in the crystal lattice and surface-adsorbed oxygen. mdpi.com The presence of Ti³⁺ species, which can also be detected by XPS, is often linked to the existence of oxygen vacancies. mdpi.com

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is a highly sensitive method for detecting paramagnetic species, such as the unpaired electrons associated with oxygen vacancies or Ti³⁺ centers. nih.gov Signals with specific g-values can confirm the presence of these defects. nih.gov

Raman Spectroscopy: This method is sensitive to local structural changes and can provide evidence of oxygen vacancies in metal oxides. researchgate.net

X-ray Diffraction (XRD): High concentrations of oxygen vacancies can induce noticeable lattice distortions, which manifest as shifts in the diffraction peaks according to Bragg's Law. researchgate.net

Impact of Defect Concentrations on Lattice Parameters and Stability

The introduction of defects, however, can alter this behavior. For example, doping with lithium, which creates point defects on the bismuth site, has been shown to stabilize the pyrochlore structure up to 1100°C. researchgate.net High concentrations of oxygen vacancies can cause significant lattice distortions, leading to measurable changes in the lattice parameters. researchgate.net In nanostructured forms of Bi₂Ti₂O₇, such as nanowires, surface defects and atomic rearrangements can cause the lattice constant to increase compared to the bulk material. aip.org While defects can sometimes be detrimental, defect engineering is also seen as a promising strategy to enhance the structural stability of certain oxide materials. researchgate.net The low thermal stability of the pyrochlore structure is partly attributed to the large ratio of ionic radii between Bi³⁺ and Ti⁴⁺ cations, making the structure sensitive to even small deviations in temperature and stoichiometry. researchgate.net

| Defect Type | Observed Impact | Analytical Evidence | Reference |

|---|---|---|---|

| Oxygen Vacancies | Induces lattice distortions. | Shifts in X-ray Diffraction (XRD) peaks. | researchgate.net |

| Lithium Doping (Point Defect) | Enhances thermal stability from ~600°C to 1100°C. | Phase analysis after high-temperature annealing. | researchgate.net |

| Surface Defects (in Nanowires) | Increases the lattice constant compared to bulk. | Structural optimization and calculation. | aip.org |

| Non-stoichiometry (Bi deficiency, Ti excess) | Contributes to the low thermal stability of the pure pyrochlore phase. | Phase decomposition observed near synthesis temperature. | researchgate.netresearchgate.net |

Investigations of Bi₂Ti₂O₇ Polymorphism and Phase Transitions

Bismuth Titanium Oxide is a material known for its complex phase behavior. The pyrochlore structure is often described as a metastable phase. researchgate.net Research has identified specific temperature-dependent phase transitions. One study using a sol-gel method found that while the Bi₂Ti₂O₇ phase was stable at 700°C, it transformed into a mixed-phase material, consisting of Bi₄Ti₃O₁₂ and Bi₂Ti₄O₁₁, upon heating to temperatures between 850°C and 1150°C. researchgate.net Remarkably, the single pyrochlore phase of Bi₂Ti₂O₇ was reported to re-form at the higher temperature of 1200°C. researchgate.net These complex transformations have led to some discrepancies in the literature concerning the material's stability, prompting calls for modifications to the accepted Bi₂O₃–TiO₂ phase diagram. acs.org

| Temperature Range | Observed Phase(s) | Transition Type | Reference |

|---|---|---|---|

| ~600°C | Decomposition of pure pyrochlore | Decomposition | researchgate.net |

| 700°C | Stable Bi₂Ti₂O₇ pyrochlore | - | researchgate.net |

| 850°C - 1150°C | Mixed phases (Bi₄Ti₃O₁₂, Bi₂Ti₄O₁₁) | Transformation | researchgate.net |

| 1200°C | Reoccurrence of single-phase Bi₂Ti₂O₇ | Reformation | researchgate.net |

High-Pressure and High-Temperature Structural Evolution

Investigations into the structural evolution of Bi₂Ti₂O₇ under extreme conditions provide further understanding of its stability. High-temperature studies confirm the phase transitions detailed previously, where the material decomposes and subsequently re-forms at very high temperatures. researchgate.net

High-pressure studies have yielded particularly interesting results. Unlike other related titanate pyrochlores, such as Sm₂Ti₂O₇ and Gd₂Ti₂O₇ which undergo partial pressure-induced amorphization (PIA) at pressures around 40 GPa, Bi₂Ti₂O₇ is notably stable under compression. nih.govacs.orgresearchgate.net Studies have shown that Bi₂Ti₂O₇ does not undergo any phase changes when subjected to high pressure. nih.govacs.org This resistance to pressure-induced phase transitions or amorphization distinguishes Bi₂Ti₂O₇ within the pyrochlore family and is a key aspect of its structural behavior. nih.govacs.org

| Condition | Material | Structural Evolution / Phase Transition | Reference |

|---|---|---|---|

| High Pressure | Bi₂Ti₂O₇ | No phase changes observed under compression. | nih.govacs.org |

| High Pressure (~40 GPa) | Sm₂Ti₂O₇ / Gd₂Ti₂O₇ | Partial pressure-induced amorphization. | researchgate.net |

| High Temperature (850-1150°C) | Bi₂Ti₂O₇ | Transformation to Bi₄Ti₃O₁₂ and Bi₂Ti₄O₁₁ mixed phases. | researchgate.net |

Electronic Structure and Band Engineering in Bismuth Titanium Oxide Systems

Density Functional Theory (DFT) Studies on Electronic Band Structure

Density Functional Theory (DFT) serves as a powerful computational tool to investigate the electronic and atomic structures of many-body systems like Bi2Ti2O7. youtube.com It simplifies complex quantum mechanical calculations, providing valuable insights into the material's properties. youtube.com DFT calculations have been instrumental in modeling the pyrochlore (B1171951) structure of Bi2Ti2O7 and generating theoretical X-ray diffraction patterns to verify experimental results. acs.org

The electronic density of states (DOS) and partial density of states (PDOS) provide a detailed picture of the electronic structure of Bi2Ti2O7. The DOS describes the number of available electronic states at each energy level, while the PDOS breaks this down to show the contribution of each element's orbitals. utoledo.eduyoutube.comarxiv.org

In Bi2Ti2O7, the valence band is primarily composed of O 2p and Bi 6s orbitals. utoledo.edudeswater.com The conduction band is mainly formed by the empty Ti 3d and Bi 6p orbitals. utoledo.edu The hybridization of Bi 6s orbitals with O 2p orbitals in the valence band leads to a significant feature: the presence of an interband within the valence band, which effectively raises the valence band maximum. utoledo.edu This is a key factor in the reduced band gap of Bi2Ti2O7 compared to materials like titanium dioxide (TiO2). utoledo.edu

Table 1: Orbital Contributions to the Electronic Bands of Bi2Ti2O7

| Band | Contributing Orbitals | Significance |

|---|---|---|

| Valence Band | O 2p, Bi 6s | The hybridization of these orbitals raises the valence band maximum, narrowing the band gap. |

This table summarizes the primary orbital contributions to the valence and conduction bands of Bi2Ti2O7 as determined by PDOS calculations.

The characteristics of the conduction and valence bands are crucial for determining the photocatalytic potential of Bi2Ti2O7. The valence band maximum (VBM) is primarily composed of hybridized O 2p and Bi 6s orbitals. utoledo.edudeswater.com This hybridization results in a more dispersed valence band, which can facilitate the movement of photogenerated holes and hinder their recombination with electrons, thereby enhancing photocatalytic activity. deswater.com

The conduction band minimum (CBM) is a combination of Ti 3d and Bi 6p states. utoledo.edu The presence of bismuth contributes to an increased p-character in the conduction band. utoledo.edu This is significant because a higher p-character in the conduction band can help to reduce the recombination rate of excited charge carriers, as the valence band is mainly composed of p-orbitals. utoledo.edu DFT calculations have shown that Bi2Ti2O7 has a direct band gap of approximately 2.6 eV. utoledo.edu

Strategies for Band Gap Modulation and Optical Response Enhancement

Modifying the band gap and enhancing the optical response of Bi2Ti2O7 are key research goals to improve its efficiency in applications like visible-light photocatalysis.

Doping, the intentional introduction of impurities, is a primary strategy to alter the electronic structure of Bi2Ti2O7. Substituting certain elements at the titanium or bismuth sites can introduce new energy levels within the band gap or shift the band edges.

For instance, doping with 3d transition metals like iron (Fe), nickel (Ni), chromium (Cr), manganese (Mn), and vanadium (V) at the Ti site has been studied theoretically. utoledo.edu These substitutions can create mid-gap states, which can enhance visible light absorption. utoledo.edu Notably, Fe substitution has been shown to shift the valence band towards the conduction band, effectively reducing the band gap and potentially facilitating better electron transfer. utoledo.edu Doping with elements like scandium (Sc) and indium (In) has also been investigated, with studies showing that such doping can influence the electronic and optical properties. researchgate.netiphy.ac.cn

Table 2: Effects of Doping on the Electronic Structure of Bi2Ti2O7

| Dopant | Substitution Site | Effect on Electronic Structure | Potential Application |

|---|---|---|---|

| Iron (Fe) | Titanium (Ti) | Shifts valence band up, reducing the band gap. | Enhanced visible light photocatalysis. |

| Nickel (Ni) | Titanium (Ti) | Introduces mid-gap states. | Tunable optical properties. |

| Chromium (Cr) | Titanium (Ti) | Introduces mid-gap states. | Visible light absorption. |

| Manganese (Mn) | Titanium (Ti) | Introduces mid-gap states. | Enhanced photocatalytic activity. |

This interactive table summarizes the effects of various dopants on the electronic structure of Bi2Ti2O7 based on theoretical studies.

When the size of Bi2Ti2O7 is reduced to the nanoscale, quantum confinement and surface effects become significant, leading to changes in its electronic and optical properties. researchgate.netyoutube.com Quantum confinement refers to the spatial restriction of electrons within a material, which leads to the discretization of energy levels and an increase in the band gap. researchgate.netyoutube.com This effect is more pronounced as the particle size decreases. researchgate.net

In nanostructured Bi2Ti2O7, such as nanotubes, the increased surface-to-volume ratio provides more active sites for photocatalytic reactions. The quantum confinement effect in these nanostructures can lead to a blue shift in the absorption spectrum, meaning they absorb light at shorter wavelengths. researchgate.netyoutube.com However, the high surface area can also introduce surface defects that may act as recombination centers for charge carriers, potentially reducing photocatalytic efficiency. Therefore, controlling the size and morphology of Bi2Ti2O7 nanostructures is crucial for optimizing their performance.

Charge Carrier Dynamics and Transport Mechanisms

The efficiency of photocatalysis in Bi2Ti2O7 is critically dependent on the dynamics of photogenerated charge carriers—electrons and holes. Upon light absorption, electron-hole pairs are created. For effective photocatalysis, these charge carriers must separate and migrate to the material's surface to participate in redox reactions before they recombine.

The transport of these charge carriers can occur through different mechanisms. In some materials, charge transport is dominated by a band-like mechanism where carriers move freely within the conduction or valence bands. In others, a polaron hopping mechanism may be prevalent, where charge carriers are localized and move by hopping between sites. nih.gov Studies on similar oxide materials suggest that the specific transport mechanism can significantly impact photocatalytic performance. nih.gov The dispersed nature of the valence band in Bi2Ti2O7, due to Bi 6s and O 2p hybridization, is thought to facilitate the mobility of photogenerated holes, which is beneficial for oxidation reactions. deswater.com Strategies to enhance charge separation and transport, such as creating heterojunctions with other materials or controlling surface properties, are active areas of research. deswater.com

Photoexcited Electron-Hole Pair Separation and Recombination Processes

The efficacy of bismuth titanium oxide (Bi2Ti2O7) as a photocatalyst is fundamentally governed by the behavior of electron-hole pairs generated upon light absorption. When Bi2Ti2O7 is irradiated with light energy exceeding its band gap, electrons are excited from the valence band to the conduction band, creating positively charged holes in their wake. For effective photocatalysis, these charge carriers must be efficiently separated and migrate to the material's surface to participate in redox reactions. The recombination of these electron-hole pairs is a competing process that diminishes photocatalytic efficiency by dissipating the absorbed light energy as heat or light.

A primary strategy to foster charge separation in Bi2Ti2O7 involves the creation of heterostructures with other semiconducting materials. For example, forming a p-n heterojunction with bismuth oxyiodide (BiOI) has been shown to enhance charge separation. The internal electric field at the interface of the p-n junction promotes the migration of photogenerated electrons from BiOI to Bi2Ti2O7 and holes in the reverse direction, thus impeding their recombination.

Furthermore, modifying Bi2Ti2O7 with metallic bismuth has been demonstrated to improve photocatalytic activity by enhancing the separation of electron-hole pairs and increasing light absorption. Composites such as Bi-Bi2Ti2O7/CaTiO3 have shown significantly improved efficiency in the removal of pollutants like nitric oxide under visible light, which is attributed to more effective charge carrier separation. The metallic bismuth can stimulate the generation and transfer of photogenerated electrons and holes, leading to better photocatalytic performance. mdpi.com

The separation and recombination dynamics can be experimentally monitored. For instance, in trapping experiments, various scavengers are used to capture specific reactive species (like superoxide (B77818) radicals, hydroxyl radicals, electrons, or holes) to determine their role in the photocatalytic process. mdpi.com This provides insight into the efficiency of charge separation and the subsequent reactions.

Below is a table summarizing research findings on enhanced charge separation in Bi2Ti2O7 systems:

| System | Enhancement Strategy | Key Finding |

| Bi2Ti2O7/BiOI | p-n Heterojunction | Improved charge separation due to the internal electric field at the junction. |

| Bi-Bi2Ti2O7/CaTiO3 | Metal Loading | Enhanced NO removal efficiency under visible light due to improved electron-hole separation and light absorption. |

| Bi2Ti2O7 | Quantum Dots | Markedly improved photocatalytic nitrogen fixation to ammonia (B1221849) under simulated sunlight. |

Polaron Hopping and Charge Trapping Phenomena

The transport of charge carriers in bismuth titanium oxide is a nuanced process influenced by its electronic structure and crystalline defects. In materials like Bi2Ti2O7, charge transport can be described by the polaron hopping model. A polaron is a quasiparticle formed by an electron (or hole) and the associated local distortion of the crystal lattice. This charge carrier is effectively "trapped" in a potential well created by this lattice distortion.

The movement of these polarons through the material is a thermally activated process, where the polaron "hops" from one localized site to another. Consequently, the mobility of charge carriers is highly dependent on temperature. The activation energy required for this hopping provides valuable information about the charge transport mechanism within the material. In some transition metal oxide systems, the electronic transport is primarily governed by an adiabatic small polaron hopping (SPH) mechanism. researchgate.net

Charge trapping at defect sites is another critical aspect influencing the electronic properties of Bi2Ti2O7. Oxygen vacancies are common point defects in metal oxide semiconductors and can function as trapping sites for photogenerated electrons. mdpi.com Electron Spin Resonance (ESR) spectroscopy can be used to detect electrons trapped in these oxygen vacancies. While charge trapping can be detrimental by immobilizing charge carriers, it can also be beneficial. For instance, trapped electrons can be transferred to adsorbed oxygen molecules to generate superoxide radicals, which are key reactive species in photocatalysis.

The presence of bismuth in the Bi2Ti2O7 structure introduces distinct electronic features. The Bi 6s orbitals hybridize with the O 2p orbitals in the valence band. The 6s orbitals of bismuth contribute to the formation of an interband within the valence band, which in turn reduces the band gap. utoledo.edu This shift can facilitate a more efficient electron transfer process. utoledo.edu The lone pair of electrons in the Bi 6s orbital can also induce structural distortions, creating localized states that can act as sites for charge trapping and influence charge transport. A deeper understanding and control of polaron hopping and charge trapping are vital for optimizing the performance of Bi2Ti2O7 in electronic and photocatalytic applications.

The following table outlines the key aspects of charge transport and trapping in Bi2Ti2O7:

| Phenomenon | Description | Key Influencing Factors |

| Polaron Hopping | Thermally activated hopping of a charge carrier and its associated lattice distortion from one localized site to another. | Temperature, crystal lattice structure. |

| Charge Trapping | Localization of charge carriers at defect sites within the crystal structure. | Oxygen vacancies, structural distortions from Bi 6s lone pair electrons. |

Functional Response and Applications of Bismuth Titanium Oxide Bi2ti2o7

Photocatalytic Activity and Mechanisms

Bi2Ti2O7 is recognized for its potential in photocatalysis, including for hydrogen production, the degradation of organic pollutants, and the reduction of carbon dioxide. researchgate.net Its photocatalytic performance is attributed to its distinct electronic energy band configuration. researchgate.net With a band gap of approximately 2.95 eV, Bi2Ti2O7 can be activated by UV-Vis light, initiating photocatalytic processes. capes.gov.br However, the efficiency of pristine Bi2Ti2O7 can be limited by the rapid recombination of photogenerated electron-hole pairs. researchgate.net

Bismuth titanates, including Bi2Ti2O7, have demonstrated the ability to degrade a wide array of persistent organic pollutants found in wastewater. researchgate.netbohrium.com These include various dyes such as rhodamine B, methyl orange, and methylene (B1212753) blue, as well as pharmaceutical compounds like ciprofloxacin (B1669076) and tetracycline. researchgate.netbohrium.comresearchgate.netacs.org Studies have shown that Bi2Ti2O7 exhibits higher photocatalytic activity in the photodecolorization of methyl orange compared to the commercial photocatalyst Degussa P-25. capes.gov.br The photocatalytic degradation of these pollutants is a key application for environmental remediation. bohrium.com

For instance, a Bi2Ti2O7/CaIn2S4 Z-scheme heterojunction showed remarkable efficiency by degrading 98.58% of crystal violet within 15 minutes under visible light. acs.org This heterostructure also proved effective against other pharmaceuticals like ciprofloxacin and tetracycline. acs.org Similarly, Bi2Ti2O7/TiO2 composite fibers have shown enhanced photocatalytic degradation of rhodamine B under visible light. researchgate.net

Table 1: Photocatalytic Degradation of Various Organic Pollutants by Bi2Ti2O7-based Materials

| Pollutant | Catalyst System | Light Source | Degradation Efficiency | Time |

|---|---|---|---|---|

| Crystal Violet | Bi2Ti2O7/CaIn2S4 | Visible Light | 98.58% | 15 min |

| Rhodamine B | Bi2Ti2O7/TiO2 | Visible Light | Significantly enhanced over pure TiO2 | Not specified |

| Methyl Orange | Bi2Ti2O7 | UV-Vis Light | Higher than Degussa P-25 | Not specified |

| Ciprofloxacin | Bi2Ti2O7/CaIn2S4 | Visible Light | Significant | Not specified |

| Tetracycline | Bi2Ti2O7/CaIn2S4 | Visible Light | Significant | Not specified |

Solar-Assisted Water Splitting for Hydrogen Production

To overcome the limitation of rapid electron-hole recombination in pure Bi2Ti2O7, the formation of heterojunctions with other semiconductors is a key strategy. researchgate.net These heterostructures enhance photocatalytic activity through synergistic effects that improve charge separation and light absorption. researchgate.netnih.gov

Type-II Heterojunctions: In a Bi2Ti2O7/CaTiO3 composite, the staggered band alignment facilitates the spatial separation of electrons and holes, leading to a 59% nitrogen oxide removal efficiency, which is double that of pure Bi2Ti2O7. ucsc.edu

Z-Scheme Heterojunctions: A Bi2Ti2O7@Bi2S3 Z-scheme junction demonstrated an 82.08% degradation of oxytetracycline (B609801) in 150 minutes. ucsc.edu The Z-scheme mechanism allows for the preservation of strong redox capabilities by facilitating the transfer of electrons from the conduction band of one semiconductor to the valence band of the other. acs.orgucsc.edu Similarly, a Bi2Ti2O7/CaIn2S4 Z-scheme heterojunction showed superior charge separation and transfer, leading to enhanced photocatalytic activity. acs.org

Synergistic Effects: The enhanced performance of Bi2Ti2O7/TiO2 heterostructures is attributed to a synergistic effect that extends light absorption into the visible region and promotes the effective separation of photogenerated carriers at the interface. researchgate.netnih.gov This is driven by the inner potential generated at the junction. researchgate.net

The photocatalytic efficiency of Bi2Ti2O7 is also significantly influenced by its physical and structural properties, such as defects and surface area.

Defects: Defects within the crystal structure can act as charge separation centers, influencing the photocatalytic activity. nih.gov For instance, the presence of an appropriate density of oxygen vacancy defects in a Bi2Ti2O7/CaTiO3 composite contributed to its improved photocatalytic performance. researchgate.net However, the role of defects is complex, as they can also act as recombination centers.

Surface Area: A higher specific surface area generally leads to enhanced photocatalytic activity by providing more active sites for the reaction. researchgate.net Studies have shown that synthesis methods that produce Bi2Ti2O7 nanopowders with a higher specific surface area, such as the Pechini method compared to co-precipitation, result in higher photocatalytic activity. researchgate.net This is attributed to the increased availability of reaction sites on the catalyst's surface. researchgate.net

Dielectric Response and Relaxation Phenomena in Bi2Ti2O7

Bi2Ti2O7 is also known for its dielectric properties, making it a material of interest for applications in high-frequency devices. esiculture.com Its pyrochlore (B1171951) structure plays a crucial role in its dielectric behavior.

The dielectric properties of Bi2Ti2O7 have been investigated as a function of temperature and frequency. colab.ws At a frequency of 1 MHz, Bi2Ti2O7 thin films exhibit a dielectric constant of approximately 140–150 with a low dielectric loss of about 4x10⁻³. aip.orgaip.orgresearchgate.net The dielectric loss tends to increase with frequency. aip.orgaip.org

A low-frequency (<10 kHz) and relatively high-temperature (~125 K) dielectric relaxation has been observed in sintered Bi2Ti2O7 ceramic. colab.wsresearchgate.net This relaxation behavior, modeled using an Arrhenius function, yielded an activation energy of 0.162 eV and is suggested to be consistent with space charge polarization rather than dipolar or ionic disorder. colab.wsresearchgate.net In contrast to other bismuth-based pyrochlores like BZN (Bi1.5Zn0.92Nb1.5O6.92), Bi2Ti2O7 shows very little tunability of its dielectric constant with an applied electric field. aip.orgaip.org This difference suggests that chemical disorder, which is present in BZN but not in pure Bi2Ti2O7, is a key factor for achieving high dielectric constants and tunability in these materials. aip.org

Table 2: Dielectric Properties of Bi2Ti2O7

| Property | Value | Conditions |

|---|---|---|

| Dielectric Constant (εr) | ~140-150 | 1 MHz |

| Dielectric Loss (tanδ) | ~4x10⁻³ | 1 MHz |

| Dielectric Relaxation | Low-frequency (<10 kHz), High-temperature (~125 K) | Sintered ceramic |

| Activation Energy for Relaxation | 0.162 eV | Sintered ceramic |

For polycrystalline Bi2Ti2O7 ceramics, the dielectric parameters show stability in the frequency range of 0 to 100 kHz. esiculture.com The addition of other oxides can modify the dielectric properties. For instance, compositions of (0.655−0.66)Bi2Ti2O7-(0.345−0.34)TiO2 have a dielectric permittivity of around 115 and a dielectric loss tangent of approximately 0.005 at 1 MHz. e3s-conferences.org

Temperature and Frequency Dependence of Dielectric Behavior

The dielectric properties of bismuth titanium oxide (Bi2Ti2O7) exhibit a notable dependence on both temperature and frequency. Contrary to some earlier reports, detailed characterization of dense, phase-pure Bi2Ti2O7 ceramic pellets reveals that it behaves as a linear dielectric. acs.org At room temperature and a frequency of 500 kHz, it demonstrates a high dielectric permittivity of approximately 115. acs.org

Studies show a distinct dielectric relaxation behavior that is both temperature and frequency-dependent. acs.org A low-frequency dielectric relaxation is observed at temperatures around 125 K for frequencies below 10 kHz. colab.ws This relaxation is characterized by a decrease in the dielectric constant and a corresponding peak in the dielectric loss as the frequency increases. Similarly, when measured at a constant frequency, the dielectric constant shows a step-like increase with temperature, accompanied by a peak in the dielectric loss. This behavior is typical of a relaxation process. For instance, in Bi2Ti2O7 thin films, the dielectric constant was observed to decrease sharply with increasing frequency. researchgate.netrsc.org In some ceramic samples, this dielectric relaxation manifests as maxima in the dielectric loss factor in the temperature range of 150-300°C at various frequencies. researchgate.net

The relationship between the relaxation and temperature can be modeled using an Arrhenius function, which yielded an activation energy of 0.162 eV and an attempt jump frequency of about 1 MHz. colab.ws This indicates that the relaxation process is thermally activated. rsc.org

Ferroelectric Behavior and Structural Origins

Ferroelectricity originates from a spontaneous, reversible electric polarization in a material, which arises from a cooperative off-center displacement of ions within the crystal structure, leading to a non-centrosymmetric unit cell. aps.org In many perovskite oxides like BaTiO3, this instability is driven by the formation of anisotropic covalent bonds between transition metal d-orbitals and oxygen 2p-orbitals. aps.org Similarly, in certain Bi-based ferroelectrics, the stereochemically active 6s/6p lone pair of the Bi3+ ion can induce significant structural distortions that lead to a large spontaneous polarization. aps.org

However, detailed structural and dielectric characterization of pure, stoichiometric Bi2Ti2O7 has shown that it does not exhibit ferroelectric behavior. acs.orgresearchgate.net Structural analysis, including powder neutron diffraction studies down to 2 K, confirms that Bi2Ti2O7 maintains its macroscopic cubic pyrochlore structure (space group Fd-3m) and does not undergo a phase transition to a lower-symmetry polar space group, which would be a prerequisite for ferroelectricity. researchgate.net Although there is positional disorder on the bismuth and one of the oxygen sites, this does not lead to the long-range cooperative ordering necessary for ferroelectricity. researchgate.net

Discrepancies and Clarifications in Literature on Bi2Ti2O7 Ferroelectricity

The scientific literature has historically contained conflicting reports regarding the ferroelectric nature of Bi2Ti2O7. Some studies on Bi2Ti2O7 thin films and ceramics have reported observing ferroelectric phase transitions and hysteresis loops typical of ferroelectric materials. researchgate.net For example, one study on thin films reported a distinct ferroelectric phase transition and determined a Curie temperature. researchgate.net

However, more recent and comprehensive investigations on phase-pure, dense polycrystalline Bi2Ti2O7 have clarified these discrepancies. acs.org These studies demonstrate that stoichiometric Bi2Ti2O7 is, in fact, a linear dielectric, not a ferroelectric. acs.org The observed dielectric response is a temperature and frequency-dependent relaxation, not a ferroelectric phase transition. acs.org The consensus in recent literature is that reports of ferroelectricity in this compound were likely due to the presence of secondary phases. acs.orgresearchgate.net

Influence of Impurity Phases on Observed Ferroelectric Properties

The "ferroelectric" properties reported in some Bi2Ti2O7 samples have been convincingly attributed to the presence of impurity phases. researchgate.net The synthesis of phase-pure Bi2Ti2O7 is notoriously difficult, as it is very sensitive to temperature. researchgate.net A common and stable impurity that forms during synthesis is Bi4Ti3O12, which belongs to the Aurivillius phase family and is a well-known high-temperature ferroelectric. researchgate.net

The presence of even small amounts of Bi4Ti3O12 within a Bi2Ti2O7 ceramic can lead to the observation of ferroelectric hysteresis loops and other behaviors mistaken for intrinsic properties of Bi2Ti2O7. researchgate.netresearchgate.net The proximity of the Bi2Ti2O7 and Bi4Ti3O12 phases in the Bi2O3–TiO2 phase diagram makes the formation of this impurity common. researchgate.net Therefore, the apparent ferroelectricity in many samples is not an intrinsic property of the Bi2Ti2O7 pyrochlore structure but an extrinsic effect caused by contamination with a known ferroelectric material. researchgate.net The presence of impurity phases can significantly alter the electrical properties, including conductivity and dielectric response, often leading to misinterpretation of the material's intrinsic characteristics. bsuir.bymdpi.com

Optical Absorption and Emission Characteristics

The optical properties of Bi2Ti2O7 are critical for its potential applications in photocatalysis. The material is a pale yellow solid, indicating that it absorbs light in the visible portion of the electromagnetic spectrum. researchgate.net Studies on composite catalysts containing Bi2Ti2O7 have shown that the material exhibits significant light absorption in the visible range (390–780 nm). researchgate.net

UV-Visible Diffuse Reflectance Spectroscopy (DRS) Analysis

UV-Visible Diffuse Reflectance Spectroscopy (DRS) is a key technique used to characterize the light absorption properties and determine the band gap of semiconductor materials like Bi2Ti2O7. The DRS spectrum of Bi2Ti2O7 shows a significant absorption edge in the visible light region. researchgate.netresearchgate.net By analyzing the reflectance data, the optical band gap of the material can be estimated using the Tauc plot method. The analysis of composite materials indicates that the Bi2Ti2O7 component contributes to visible light absorption. researchgate.netresearchgate.net

Table 1: Summary of Functional Response Data for Bi2Ti2O7

| Property | Value/Observation | Frequency/Temperature | Source(s) |

| Dielectric Constant | ~115 | 500 kHz, Room Temp. | acs.org |

| Dielectric Relaxation | Low-frequency relaxation observed | <10 kHz, ~125 K | colab.ws |

| Relaxation Activation Energy | 0.162 eV | N/A | colab.ws |

| Relaxation Mechanism | Space Charge Polarization | N/A | colab.ws |

| Ferroelectric Behavior | Linear dielectric (Not ferroelectric) | Down to 2 K | acs.orgresearchgate.net |

| Origin of Reported Ferroelectricity | Presence of Bi4Ti3O12 impurity phase | N/A | researchgate.net |

| Optical Absorption | Absorbs in the visible light range | Visible Spectrum | researchgate.net |

Photoluminescence (PL) Spectroscopy for Charge Separation Efficiency

Photoluminescence (PL) spectroscopy serves as a critical tool for assessing the charge separation efficiency of Bismuth Titanium Oxide (Bi2Ti2O7), a key factor in its photocatalytic performance. The intensity of the PL emission spectrum is inversely related to the efficiency of electron-hole pair separation. A lower PL intensity indicates a more effective separation and a lower recombination rate of photogenerated charge carriers, which is desirable for photocatalytic applications.

The inherent structure and tunable bandgap of bismuth-based composites like Bi2Ti2O7 are advantageous for efficient solar light absorption and for managing the separation and recombination of photogenerated charge carriers. researchgate.net In its pure crystalline form, Bi2Ti2O7 exhibits photocatalytic activity, with a band gap estimated to be around 2.95 eV. researchgate.netcapes.gov.br

Research has shown that creating heterojunctions is an effective strategy to enhance charge separation. For instance, when Bi2Ti2O7 is combined with calcium titanate (CaTiO3), the resulting composite shows improved photocatalytic performance. researchgate.net The formation of a heterojunction between CaTiO3 and Bi2Ti2O7 leads to efficient charge separation at the interface, a phenomenon confirmed through photoluminescence (PL) and photo-induced current measurements. researchgate.net Among various compositions, a composite containing 20 wt% Bi2Ti2O7 demonstrated the highest photocatalytic activity. researchgate.net The improved performance is attributed to strong visible-light absorption, the presence of oxygen vacancy defects, and crucially, the effective charge separation at the heterojunction. researchgate.net

Tunability for Microwave Dielectric Applications

Bismuth Titanium Oxide is a material of considerable interest for microwave dielectric applications due to its high dielectric permittivity. e3s-conferences.orgacs.org The tunability of its properties through doping and the formation of composite systems allows for the optimization of its performance for specific applications, such as in resonators and capacitors. e3s-conferences.orgsci-hub.se Key properties for microwave ceramics include a high dielectric constant (εr), a high-quality factor (Q × f), and a near-zero temperature coefficient of resonant frequency (τf). sci-hub.se

Pure, phase-pure Bi2Ti2O7 ceramics exhibit a high dielectric constant of approximately 115 at 500 kHz at room temperature. acs.org However, Bi2Ti2O7 is often a metastable phase, and secondary phases like Bismuth Titanate (Bi4Ti3O12) can appear during synthesis, which can impede the study of its dielectric properties. sci-hub.se

Modification through doping has been proven to be an effective method to stabilize the cubic pyrochlore structure of Bi2Ti2O7 and enhance its microwave dielectric properties. sci-hub.se For example, doping with 3 wt% Holmium (Ho³⁺) allows for the formation of a single pyrochlore structure when sintered at 1150 °C. This doped ceramic exhibits excellent microwave dielectric properties, as detailed in the table below. sci-hub.sescientific.net

Another approach to tuning the dielectric properties involves creating composite systems. In the Bi2Ti2O7-TiO2 system, introducing ions such as europium, tin, and manganese can achieve good temperature stability of the dielectric permittivity and loss tangent. e3s-conferences.org For compositions around (0.655−0.66)Bi2Ti2O7-(0.345−0.34)TiO2, the temperature coefficient of the resonance frequency approaches zero, with a dielectric permittivity of about 115 at 1 MHz. e3s-conferences.org The introduction of different valence ions into the Bi2Ti2O7-TiO2 system provides a method to adjust its fundamental dielectric parameters within desired limits. e3s-conferences.orgresearchgate.net

Table 1: Microwave Dielectric Properties of Modified Bismuth Titanium Oxide (Bi2Ti2O7)

| Material Composition | Sintering Temp. (°C) | Dielectric Constant (εr) | Quality Factor (Q × f) (GHz) | Temp. Coefficient of Resonant Frequency (τf) (ppm/°C) |

| Bi2Ti2O7 doped with 3 wt% Ho³⁺ | 1150 | 115.02 | 1515 | 30 |

| 0.66Bi2Ti2O7-0.34TiO2 | Not Specified | ~115 (at 1 MHz) | Not Specified | ~+4 |

Advanced Characterization Techniques in Bismuth Titanium Oxide Research

X-ray Diffraction (XRD) and Neutron Diffraction for Structural Refinement

X-ray Diffraction (XRD) and neutron diffraction are indispensable, complementary techniques for the detailed structural analysis of Bi2Ti2O7. aip.org While XRD is sensitive to electron density and thus interacts strongly with heavy elements like bismuth, neutron diffraction interacts with the atomic nucleus, providing more accurate information on the positions of lighter elements like oxygen. aip.orgrsc.org The combined use of both techniques allows for a comprehensive and precise refinement of the crystal structure. aip.org

In a typical study, XRD patterns are first collected to identify the primary crystalline phases and assess sample purity. For Bi2Ti2O7, the pyrochlore (B1171951) structure is the most commonly investigated phase. researchgate.net Neutron diffraction experiments are then often performed to resolve ambiguities, particularly concerning the oxygen sublattice and any potential disorder, which is crucial for understanding the material's dielectric and photocatalytic properties. aip.org For instance, studies have utilized neutron powder diffraction data to investigate crystal symmetry, space groups, lattice parameters, and atomic positions in perovskite-type oxide materials. nih.gov

Rietveld refinement is a powerful computational method applied to powder diffraction data (both X-ray and neutron) to refine the crystal structure model of a material. aip.orgresearchgate.net This analysis involves fitting a calculated diffraction pattern, based on a structural model, to the experimental data, thereby minimizing the difference between the two. imim.pl For Bi2Ti2O7, Rietveld analysis of combined XRD and neutron scattering data has been used to confirm its cubic pyrochlore structure with the Fd-3m space group and to determine precise lattice parameters. aip.org

The method is also highly effective for quantifying the phase composition of a sample. It can identify and determine the weight fraction of minor secondary phases, such as Bi4Ti3O12 or Bi12TiO20, which often coexist with the Bi2Ti2O7 pyrochlore phase depending on the synthesis conditions. aip.org This ability to assess phase purity is critical, as even small amounts of impurities can significantly alter the material's properties. aip.org

Table 1: Crystallographic Data for Sol-Gel Derived Bi2Ti2O7 from Rietveld Refinement

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Cubic | |

| Space Group | Fd-3m | aip.org |

| Lattice Constant (a) | 10.3735(3) Å | aip.org |

| Primary Phase | Bi2Ti2O7 | aip.org |

| Minor Phases | Bi4Ti3O12, Bi12TiO20 | aip.org |

| Goodness of Fit (χ²) | 2.6 | aip.org |

| R-profile (Rp) | 6.5% | aip.org |

Powder diffraction is the most common method for the structural characterization of Bi2Ti2O7 due to the relative ease of synthesizing polycrystalline powders. aip.org Data is collected using a diffractometer where the powdered sample is exposed to X-rays or neutrons, and the resulting diffraction pattern provides information about the d-spacings of the crystal lattice planes. aip.orgnih.gov This data is fundamental for phase identification, determination of lattice parameters, and estimation of crystallite size. aip.org

While more challenging to produce, single-crystal diffraction offers the most definitive structural information. A single crystal of Bi2Ti2O7 would allow for an unambiguous determination of its atomic arrangement, bond lengths, and bond angles without the peak overlap issues inherent in powder patterns. Although much of the reported research utilizes powder samples, the detailed structural models derived from powder diffraction are foundational for understanding this complex oxide. aip.orgrsc.org

Electron Microscopy Techniques for Morphological and Microstructural Analysis

Electron microscopy techniques are vital for visualizing the morphology and microstructure of Bi2Ti2O7 from the micro- to the nanoscale. researchgate.netmdpi.comresearchgate.netnih.gov These methods use a beam of electrons to generate high-resolution images, providing direct insight into the size, shape, and assembly of nanoparticles, films, and bulk materials.

Scanning Electron Microscopy (SEM) is widely used to study the surface topography and morphology of Bi2Ti2O7 materials. mdpi.com It reveals information about particle shape, size distribution, and the degree of agglomeration. researchgate.netnih.gov For example, SEM images have shown Bi2Ti2O7 particles randomly dispersed on the surface of calcium titanate (CaTiO3) with sizes ranging from 40 to 100 nm. mdpi.com

Transmission Electron Microscopy (TEM) provides higher resolution images, allowing for the characterization of the internal structure of the material. researchgate.netresearchgate.net TEM analysis has been used to confirm the crystallinity of Bi2Ti2O7 and to visualize nanostructured forms, such as nanotubes, revealing smooth surfaces and dimensions in the nanometer range.

Table 2: Morphological Features of Bi2Ti2O7 Nanostructures Observed by Electron Microscopy

| Technique | Observed Feature | Typical Dimensions | Reference |

|---|---|---|---|

| SEM | Irregular oval-shaped particles | Not specified | researchgate.net |

| SEM | Particles on CaTiO3 surface | 40 - 100 nm | mdpi.com |

High-Resolution TEM (HRTEM) allows for the direct visualization of the atomic lattice fringes of a crystalline material. researchgate.net In Bi2Ti2O7 research, HRTEM is employed to confirm the crystalline nature of nanoparticles and to identify specific crystal planes, providing definitive evidence of the pyrochlore structure at the nanoscale. researchgate.net

Selected-Area Electron Diffraction (SAED) is a complementary TEM technique that produces a diffraction pattern from a specific region of the sample. researchgate.net The resulting pattern of spots or rings corresponds to the crystal structure of the selected area. For well-crystallized Bi2Ti2O7, SAED patterns show sharp, indexed spots consistent with the Fd-3m pyrochlore structure, while amorphous or poorly crystalline samples would show diffuse halos. researchgate.netresearchgate.net

Scanning Transmission Electron Microscopy (STEM) combines the principles of TEM and SEM, offering high-resolution imaging capabilities along with analytical signals. When coupled with Energy-Dispersive X-ray Spectroscopy (EDS), STEM can perform elemental mapping. nih.gov This technique scans the electron beam across the sample and collects the characteristic X-rays emitted from each point, generating maps that show the spatial distribution of individual elements (e.g., Bi, Ti, O). mdpi.com For Bi2Ti2O7-based composites, elemental mapping has been used to confirm the uniform distribution of bismuth, titanium, and oxygen, verifying the successful synthesis of the desired material. mdpi.comnih.gov